Spectroscopic Fingerprinting of 2-Undecylimidazoline: A Technical Guide to NMR and FTIR Characterization
Spectroscopic Fingerprinting of 2-Undecylimidazoline: A Technical Guide to NMR and FTIR Characterization
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Undecylimidazoline, a molecule of significant interest in various industrial applications, including as a corrosion inhibitor and surfactant. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous structural elucidation and quality control of this compound. This document is intended for researchers, chemists, and quality control specialists in the fields of materials science, specialty chemicals, and drug development, offering a comprehensive reference for spectral interpretation and methodological best practices.
Introduction: The Molecular Identity of 2-Undecylimidazoline
2-Undecylimidazoline, with the chemical formula C₁₄H₂₈N₂, belongs to the class of 2-substituted imidazolines.[1] Its molecular architecture features a five-membered dihydroimidazole ring substituted at the 2-position with a long undecyl alkyl chain. This amphiphilic nature, combining a polar heterocyclic head with a nonpolar hydrocarbon tail, is the foundation of its utility in various applications.
Accurate and robust analytical methodologies are paramount to ensure the quality and purity of 2-Undecylimidazoline, as minor structural variations or impurities can significantly impact its performance. NMR and FTIR spectroscopy are powerful, non-destructive techniques that provide a detailed "fingerprint" of the molecule, allowing for precise structural confirmation and the identification of key functional groups.
Caption: Molecular structure of 2-Undecylimidazoline.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 2-Undecylimidazoline, the key characteristic absorptions are associated with the N-H and C=N bonds of the imidazoline ring and the C-H bonds of the alkyl chain.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A viscous liquid sample of 2-Undecylimidazoline is ideally suited for analysis by ATR-FTIR, which requires minimal sample preparation.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
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Sample Application: Place a small drop of 2-Undecylimidazoline onto the center of the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Interpretation of the FTIR Spectrum
The FTIR spectrum of 2-Undecylimidazoline is expected to exhibit several characteristic peaks:
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N-H Stretch: A broad absorption band is anticipated in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the imidazoline ring.[2][3] The broadness of this peak is often due to hydrogen bonding.
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C-H Stretches: Intense, sharp peaks will be observed in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene (CH₂) and methyl (CH₃) groups of the undecyl chain.[3]
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C=N Stretch: A strong and sharp absorption peak, which is highly characteristic of the imidazoline ring, is expected in the range of 1600-1650 cm⁻¹.[2][3][4] This peak confirms the presence of the endocyclic carbon-nitrogen double bond.
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N-H Bend: An absorption band in the vicinity of 1460 cm⁻¹ can be attributed to the N-H bending vibration.[4]
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C-N Stretch: A peak corresponding to the C-N single bond stretching vibration is typically observed around 1050-1250 cm⁻¹.[4]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3400 | Imidazoline ring amine |
| C-H Stretch (alkyl) | 2850 - 2960 | Undecyl chain |
| C=N Stretch | 1600 - 1650 | Imidazoline ring |
| N-H Bend | ~1460 | Imidazoline ring |
| C-N Stretch | 1050 - 1250 | Imidazoline ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure of 2-Undecylimidazoline by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5][6][7]
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Solvent Selection: Choose a deuterated solvent in which 2-Undecylimidazoline is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
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Sample Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]
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Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]
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Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Caption: General workflow for NMR analysis.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
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Imidazoline Ring Protons:
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N-H Proton: A broad singlet is expected for the N-H proton, typically in the range of 2.1-2.3 ppm.[2] Its chemical shift and broadness can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
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Methylene Protons (-N-CH₂-CH₂-N=): The two methylene groups of the imidazoline ring are expected to appear as a singlet or a pair of triplets. The protons on the carbon adjacent to the sp² nitrogen (=N-CH₂-) are typically found at approximately 2.3-2.7 ppm, while the protons on the carbon adjacent to the sp³ nitrogen (-NH-CH₂-) are expected around 1.4-1.6 ppm.[2]
-
-
Undecyl Chain Protons:
-
α-Methylene Protons (-C=N-CH₂-): The methylene group of the undecyl chain directly attached to the C2 carbon of the imidazoline ring is deshielded and will likely appear as a triplet around 2.5-2.6 ppm.[2]
-
Alkyl Chain Methylene Protons (-(CH₂)₉-): A large, broad multiplet centered around 1.2-1.4 ppm will correspond to the numerous methylene groups of the long alkyl chain.
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Terminal Methyl Protons (-CH₃): A triplet at approximately 0.8-0.9 ppm, integrating to three protons, will be characteristic of the terminal methyl group of the undecyl chain.[2]
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| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH- (Imidazoline) | 2.1 - 2.3 | broad s | 1H |
| =N-CH₂- (Imidazoline) | 2.3 - 2.7 | t | 2H |
| -NH-CH₂- (Imidazoline) | 1.4 - 1.6 | t | 2H |
| -C=N-CH₂- (Alkyl) | 2.5 - 2.6 | t | 2H |
| -(CH₂)₉- (Alkyl) | 1.2 - 1.4 | m | 18H |
| -CH₃ (Alkyl) | 0.8 - 0.9 | t | 3H |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
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Imidazoline Ring Carbons:
-
C2 Carbon (-N=C-N-): The sp²-hybridized carbon at the 2-position of the imidazoline ring is the most deshielded carbon and is expected to resonate in the range of 150-165 ppm.
-
C4/C5 Methylene Carbons (-N-CH₂-CH₂-N=): The two sp³-hybridized methylene carbons of the imidazoline ring will appear in the aliphatic region, typically between 40-60 ppm.
-
-
Undecyl Chain Carbons:
-
α-Methylene Carbon (-C=N-CH₂-): The carbon of the undecyl chain attached to the C2 of the imidazoline ring will be found around 30-40 ppm.
-
Alkyl Chain Methylene Carbons (-(CH₂)₉-): A series of peaks between 20-35 ppm will correspond to the methylene carbons of the undecyl chain.
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Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded, appearing at approximately 14 ppm.
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| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Imidazoline, -N=C-N-) | 150 - 165 |
| C4/C5 (Imidazoline, -CH₂-) | 40 - 60 |
| α-CH₂ (Alkyl) | 30 - 40 |
| -(CH₂)₉- (Alkyl) | 20 - 35 |
| -CH₃ (Alkyl) | ~14 |
Conclusion: A Synergistic Approach to Structural Verification
The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive framework for the characterization of 2-Undecylimidazoline. FTIR offers a rapid and effective method for confirming the presence of key functional groups, while ¹H and ¹³C NMR provide a detailed, atom-by-atom map of the molecular structure. By correlating the data from these two powerful analytical techniques, researchers and quality control professionals can confidently verify the identity, purity, and structural integrity of 2-Undecylimidazoline, ensuring its suitability for its intended application.
References
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2-Undecylimidazoline | C14H28N2 | CID 245858 - PubChem. Available at: [Link]
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The IR spectrum of the imidazolines quaternary corrosion inhibitor In... - ResearchGate. Available at: [Link]
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FTIR Spectrum of imidazoline. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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